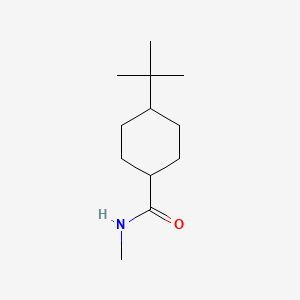
4-tert-butyl-N-methylcyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-methylcyclohexane-1-carboxamide, also known as tert-butyl carbamate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Tert-butyl carbamate has been extensively studied for its potential applications in various fields such as drug discovery, polymer chemistry, and organic synthesis. In drug discovery, 4-tert-butyl-N-methylcyclohexane-1-carboxamide carbamate has been used as a protecting group for amines in the synthesis of peptide and protein drugs. It has also been used as a precursor for the synthesis of various pharmaceuticals such as antihistamines, anticonvulsants, and antitumor agents.
In polymer chemistry, 4-tert-butyl-N-methylcyclohexane-1-carboxamide carbamate has been used as a monomer in the synthesis of biodegradable polymers. It has also been used as a crosslinking agent in the production of hydrogels and as a stabilizer for polyurethane foams.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-methylcyclohexane-1-carboxamide carbamate is not fully understood. However, it is known to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have anticonvulsant and antitumor properties.
Biochemical and Physiological Effects
Tert-butyl carbamate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl carbamate has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. It is also relatively inexpensive compared to other reagents used in organic synthesis.
However, 4-tert-butyl-N-methylcyclohexane-1-carboxamide carbamate has some limitations for lab experiments. It can be toxic and irritating to the skin and eyes. It also requires careful handling and disposal due to its potential environmental impact.
Direcciones Futuras
There are several future directions for research on 4-tert-butyl-N-methylcyclohexane-1-carboxamide carbamate. One potential area of research is the development of new synthetic methods for 4-tert-butyl-N-methylcyclohexane-1-carboxamide carbamate that are more environmentally friendly and efficient. Another area of research is the investigation of the mechanism of action of 4-tert-butyl-N-methylcyclohexane-1-carboxamide carbamate and its potential therapeutic applications in various diseases.
Conclusion
In conclusion, 4-tert-butyl-N-methylcyclohexane-1-carboxamide carbamate is a chemical compound that has significant potential applications in various fields such as drug discovery, polymer chemistry, and organic synthesis. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 4-tert-butyl-N-methylcyclohexane-1-carboxamide carbamate is necessary to fully understand its potential and limitations.
Métodos De Síntesis
Tert-butyl carbamate can be synthesized through the reaction of 4-tert-butyl-N-methylcyclohexane-1-carboxamideamine with phosgene or carbon dioxide. The reaction produces 4-tert-butyl-N-methylcyclohexane-1-carboxamide carbamate and hydrogen chloride gas. The purity and yield of the product can be improved through various purification techniques such as recrystallization, column chromatography, and distillation.
Propiedades
IUPAC Name |
4-tert-butyl-N-methylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-12(2,3)10-7-5-9(6-8-10)11(14)13-4/h9-10H,5-8H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWVQCMQLJXSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-methylcyclohexane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

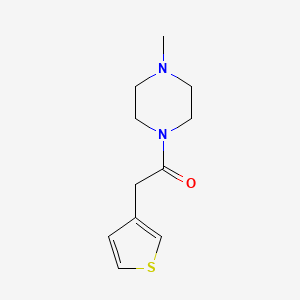
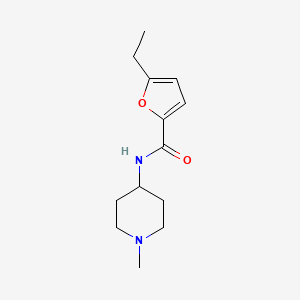

![N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7512621.png)
![N-[(2-fluorophenyl)methyl]-4-hydroxy-N-methylbenzamide](/img/structure/B7512626.png)
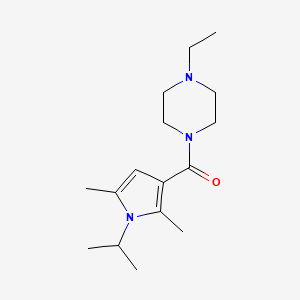





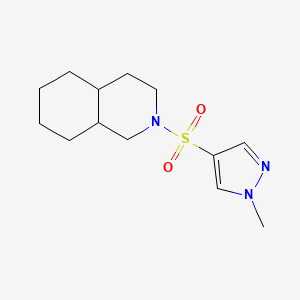
![Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7512689.png)
